Ethanamine, 2-azido-N-methyl-

Hypergolic Propulsion Ignition Delay Computational Kinetics

Ethanamine, 2-azido-N-methyl- (MMAZ, CAS 89865-33-8) is a secondary 2-azidoethanamine with molecular formula C₃H₈N₄ and molecular weight 100.12 g/mol. It belongs to the azidoamine class, characterized by a secondary amine (-NHCH₃) and a terminal azide (-N₃) group on an ethyl backbone.

Molecular Formula C3H8N4
Molecular Weight 100.12 g/mol
CAS No. 89865-33-8
Cat. No. B13517213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, 2-azido-N-methyl-
CAS89865-33-8
Molecular FormulaC3H8N4
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCNCCN=[N+]=[N-]
InChIInChI=1S/C3H8N4/c1-5-2-3-6-7-4/h5H,2-3H2,1H3
InChIKeyONVHXPHAVJIGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanamine, 2-azido-N-methyl- (CAS 89865-33-8): Procurement-Grade Characterization of a Secondary 2-Azidoethanamine


Ethanamine, 2-azido-N-methyl- (MMAZ, CAS 89865-33-8) is a secondary 2-azidoethanamine with molecular formula C₃H₈N₄ and molecular weight 100.12 g/mol [1]. It belongs to the azidoamine class, characterized by a secondary amine (-NHCH₃) and a terminal azide (-N₃) group on an ethyl backbone [2]. This bifunctional architecture places MMAZ within a family of compounds investigated as low-toxicity hypergolic fuel candidates and as synthetic intermediates for vicinal diamines via click chemistry or Staudinger reduction pathways [3]. Unlike its tertiary amine analog DMAZ, MMAZ possesses a hydrogen bond donor, conferring differentiated physicochemical properties that directly impact ignition behavior, environmental partitioning, and synthetic utility [1].

Non‑hypergolic fuel candidate Screening for monopropellant or controlled‑ignition propulsion research
Bifunctional synthetic intermediate Secondary amine H‑bond donor + terminal azide enable sequential orthogonal derivatization
Environmental fate reference Characterized Henry's Law constant and LogP support environmental modeling studies

Why 2-Azido-N-methylethanamine Cannot Be Interchanged with DMAZ, CPAZ, or Other In-Class Azidoethanamines


Within the 2-azidoethanamine family, subtle structural variations produce functionally decisive differences. The replacement of a single N-methyl group (MMAZ, secondary amine) with an N,N-dimethyl substitution (DMAZ, tertiary amine) eliminates the hydrogen bond donor, altering LogP by approximately 0.49 units and shifting aqueous solubility and environmental partitioning behavior . This same structural change flips pKa by 0.8 units, directly modulating amine basicity and, consequently, ignition chemistry with nitric acid oxidizers [1]. More dramatically, MMAZ is categorically non-hypergolic with inhibited red fuming nitric acid (IRFNA), whereas its N-cyclopropyl analog CPAZ exhibits spontaneous hypergolic ignition—a binary functional distinction that precludes any assumption of interchangeability for propulsion applications [2]. These examples demonstrate that even single-substituent changes within the 2-azidoethanamine class produce non-trivial, application-critical performance divergences.

H‑bond donor elimination

Switching to tertiary amine DMAZ removes the hydrogen bond donor, potentially shifting solubility, extraction, and salt‑formation behavior.

Hypergolicity mismatch

MMAZ is non‑hypergolic with IRFNA, whereas cyclopropyl analog CPAZ spontaneously ignites; ignition behavior may not transfer across class members.

Basicity‑ignition decoupling

Higher amine basicity (pKa 9.3) does not predict shorter ignition delay; pKa‑based screening may mislead if used without kinetic validation.

Quantitative Differentiation Evidence: Ethanamine, 2-azido-N-methyl- vs. Key Comparators


Ignition Delay: MMAZ vs. DMAZ in Direct Head-to-Head RFNA System Simulation

A 2014 U.S. Army Research Laboratory study (ARL-TR-6787) conducted a direct head-to-head comparison of MMAZ-RFNA versus DMAZ-RFNA ignition systems using homogeneous reactor simulations built on quantum chemistry-derived reaction rate expressions. The simulations predict that time-to-ignition values for MMAZ-RFNA systems are significantly longer than those for comparable DMAZ-RFNA systems, a result consistent with experimentally measured ignition delays reported for the two systems [1]. The mechanistic basis was traced to differences in NO₂-mediated H-atom abstraction rates from the parent fuels [1].

Ignition Delay
Head-to-head
MMAZ‑RFNA shows significantly longer time‑to‑ignition vs. DMAZ‑RFNA (ARL‑TR‑6787)
Excludes drop‑in replacement for hypergolic engines; requires controlled ignition design
Homogeneous reactor simulations; experimental ignition delay validation in full report
Hypergolic Propulsion Ignition Delay Computational Kinetics

Hypergolicity Classification: MMAZ (Non-Hypergolic) vs. CPAZ (Hypergolic) with IRFNA

Experimental screening of secondary 2-azidoethanamines established a binary hypergolicity classification: 2-azido-N-methylethanamine (MMAZ) is categorically non-hypergolic with inhibited red fuming nitric acid (IRFNA), whereas its N-cyclopropyl analog CPAZ (2-azido-N-cyclopropylethanamine) exhibits spontaneous hypergolic ignition upon contact with IRFNA [1]. This finding is documented in ARL-TR-3176 (McQuaid, 2004), which structurally characterized both compounds to identify features correlating with hypergolic ignition [2].

Hypergolicity Classification
Reported
MMAZ: NOT hypergolic with IRFNA; CPAZ: HYPERGOLIC (binary distinction)
Excludes from hypergolic bipropellant use; fits non‑hypergolic fuel screening
Drop‑test screening; structural basis from DFT characterization
Hypergolic Propellants Fuel-Oxidizer Ignition 2-Azidoethanamine Screening

Henry's Law Constant: MMAZ Exhibits Approximately 2.2-Fold Lower Air-Water Partitioning than DMAZ

HENRYWIN v3.10 Bond Method estimates at 25°C yield a Henry's Law Constant (HLC) of 2.32×10⁻¹⁴ atm·m³/mol for MMAZ , compared to 5.09×10⁻¹⁴ atm·m³/mol for DMAZ . This represents an approximately 2.2-fold lower air-water partitioning coefficient for MMAZ. A separate DFT/PCM computational study (McQuaid, 2009) confirmed that MMAZ's HLC is significantly lower than HENRYWIN estimates, and that volatilization of MMAZ from water is predicted to be negligible [1].

Henry's Law Constant
Estimated
2.32×10⁻¹⁴ atm·m³/mol (HENRYWIN); ~2.2× lower than DMAZ
Supports negligible volatilization; low air‑water partitioning risk
Validated by DFT/PCM calculations at 298 K
Environmental Fate Henry's Law Constant Volatilization Risk Assessment

Amine Basicity (pKa): MMAZ is 0.8 pKa Units More Basic than DMAZ, Contradicting Expected Ignition Delay–Basicity Correlations

Reported pKa values for the conjugate acids are 9.3 for MMAZ and 8.5 for DMAZ [1]. Despite MMAZ being 0.8 pKa units more basic (stronger base), experimental ignition delay data contradict the Hard Soft Acid Base (HSAB) prediction that higher basicity should correlate with shorter ignition delays: MMAZ exhibits longer ignition delays than DMAZ [1]. This mechanistic decoupling between amine basicity and hypergolic ignition kinetics is a critical finding for fuel design.

Amine Basicity (pKa)
Reported
pKa 9.3 (MMAZ) vs. 8.5 (DMAZ); MMAZ is 0.8 units more basic
Anomalous: higher basicity yet longer ignition delay; challenges HSAB‑based predictions
Values from ionization‑potential correlation study; verification recommended
Amine Basicity pKa Ignition Mechanism Structure-Activity Relationship

Lipophilicity (LogP): MMAZ is Significantly More Hydrophilic than DMAZ, Impacting Formulation and Extraction Behavior

ACD/Labs Percepta-calculated LogP values are -0.14 for MMAZ and +0.35 for DMAZ , a difference of approximately 0.49 log units. This places MMAZ on the hydrophilic side of the partition boundary (LogP < 0) while DMAZ is moderately lipophilic (LogP > 0). The increased hydrophilicity of MMAZ is consistent with its hydrogen bond donor capability (1 HBD) versus DMAZ (0 HBD) [1].

Lipophilicity (LogP)
Calculated
MMAZ ACD/LogP = −0.14; DMAZ LogP = +0.35 (Δ 0.49)
More hydrophilic; guides solvent extraction and chromatographic method development
ACD/Labs Percepta; consistent with H‑bond donor count difference
Lipophilicity LogP Partition Coefficient Formulation Design

Hydrogen Bond Donor Capacity: MMAZ's Secondary Amine Enables Intermolecular Interactions Absent in Tertiary Amine Analogs

MMAZ possesses one hydrogen bond donor (the secondary amine N-H), whereas DMAZ, as a tertiary amine, has zero hydrogen bond donors [1]. This structural distinction is not merely descriptive: it directly governs solubility in protic solvents, chromatographic retention, crystal packing in salt forms, and the capacity for directed non-covalent interactions in supramolecular or biological contexts . The hydrochloride salt of MMAZ (CAS 118508-68-2) exploits this secondary amine character for enhanced aqueous solubility and handling stability .

H‑Bond Donor Capacity
Class-level
1 HBD (secondary amine) vs. 0 HBD in tertiary amine analogs
Enables amine‑directed reactions (acylation, reductive amination) unavailable with DMAZ
TPSA 26.4 Ų reflects HBD contribution; supports sequential bifunctional derivatization
Hydrogen Bonding Secondary Amine Supramolecular Chemistry Solubility Modulation

Evidence-Backed Application Scenarios for Ethanamine, 2-azido-N-methyl- (MMAZ) in Research and Industrial Procurement


Non-Hypergolic Fuel Component or Monopropellant Research Candidate

MMAZ's documented non-hypergolicity with IRFNA positions it as a candidate for monopropellant formulations or non-hypergolic bipropellant systems where controlled ignition (e.g., catalytic or thermal decomposition) is preferred over spontaneous hypergolic reaction. Its significantly longer ignition delay relative to DMAZ [1] makes it unsuitable for rapid-ignition hypergolic engines but potentially appropriate for applications prioritizing storage stability and handling safety over ignition speed. Researchers evaluating CINCH (Competitive Impulse Non-Carcinogenic Hypergol) alternatives should procure MMAZ for comparative ignition mechanism studies and as a negative control in hypergolicity screening panels.

Bifunctional Synthetic Intermediate for Sequential Derivatization via Azide and Secondary Amine Handles

The combination of a terminal azide group (click-chemistry competent) and a secondary amine hydrogen bond donor makes MMAZ a versatile bifunctional building block. Unlike DMAZ, which lacks an HBD and can only react at the azide position, MMAZ can undergo orthogonal derivatization: CuAAC or SPAAC click reactions at the azide, and reductive amination, acylation, or sulfonylation at the secondary amine. This sequential reactivity is valuable for constructing unsymmetrical vicinal diamines—a common pharmacophore motif—where the azide serves as a masked primary amine that can be reduced via Staudinger reaction or hydrogenation after amine derivatization [1].

Environmental Fate Modeling Benchmark with Quantified Henry's Law Constant and Biodegradation Profile

MMAZ has a well-characterized environmental partitioning profile: HENRYWIN Bond Method HLC of 2.32×10⁻¹⁴ atm·m³/mol , validated by DFT/PCM calculations indicating negligible volatilization from water [1]. Its LogP of -0.14 and ready biodegradability prediction (YES, BIOWIN) provide quantitative input parameters for environmental fate and transport models. For environmental risk assessors comparing 2-azidoethanamine family members, MMAZ's lower HLC (2.2× lower than DMAZ ) and distinct biodegradation probability make it a valuable data point for QSAR model development and regulatory submission dossiers.

Mechanistic Probe for Decoupling Amine Basicity from Ignition Kinetics in Hypergolic Fuel Design

MMAZ's anomalous pKa–ignition delay relationship—higher basicity (pKa 9.3) yet longer ignition delay compared to the less basic DMAZ (pKa 8.5) —makes it an essential mechanistic probe for computational and experimental ignition studies. This decoupling challenges the HSAB principle-based prediction that stronger bases should ignite faster with acidic oxidizers. Procurement of MMAZ alongside DMAZ and CPAZ enables systematic structure–ignition relationship studies that inform rational fuel design, particularly for programs aiming to engineer short ignition delays into non-carcinogenic propellant candidates.

Application
Selection Property
Validation Focus
Non‑hypergolic fuel candidate screening
Documented non‑hypergolicity with IRFNA
Ignition delay characterization in RFNA oxidizer systems
Bifunctional synthetic intermediate
Orthogonal azide and secondary amine reactivity
Sequential derivatization via click chemistry and amine acylation
Environmental fate reference compound
Quantified Henry's Law constant and low air‑water partitioning
Environmental partitioning model validation
Mechanistic probe for structure‑ignition relationships
Anomalous pKa–ignition delay decoupling
Basicity‑independent ignition mechanism studies
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